Cas no 898762-76-0 (4'-Methyl-3-thiomorpholinomethyl benzophenone)
4'-Methyl-3-thiomorpholinomethyl benzophenone Chemical and Physical Properties
Names and Identifiers
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- (4-methylphenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone
- 4'-METHYL-3-THIOMORPHOLINOMETHYL BENZOPHENONE
- 898762-76-0
- DTXSID20643352
- MFCD03842235
- AKOS016020317
- 4'-METHYL-3-THIOMORPHOLINOMETHYLBENZOPHENONE
- (4-Methylphenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone
- 4'-Methyl-3-thiomorpholinomethyl benzophenone
-
- MDL: MFCD03842235
- Inchi: 1S/C19H21NOS/c1-15-5-7-17(8-6-15)19(21)18-4-2-3-16(13-18)14-20-9-11-22-12-10-20/h2-8,13H,9-12,14H2,1H3
- InChI Key: CKHGSSYIUKJBHX-UHFFFAOYSA-N
- SMILES: S1CCN(CC2C=CC=C(C(C3C=CC(C)=CC=3)=O)C=2)CC1
Computed Properties
- Exact Mass: 311.13400
- Monoisotopic Mass: 311.13438547g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 22
- Rotatable Bond Count: 4
- Complexity: 358
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 45.6Ų
Experimental Properties
- PSA: 45.61000
- LogP: 3.71270
4'-Methyl-3-thiomorpholinomethyl benzophenone Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4'-Methyl-3-thiomorpholinomethyl benzophenone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M096175-250mg |
4'-Methyl-3-thiomorpholinomethyl benzophenone |
898762-76-0 | 250mg |
$ 440.00 | 2022-06-04 | ||
| TRC | M096175-500mg |
4'-Methyl-3-thiomorpholinomethyl benzophenone |
898762-76-0 | 500mg |
$ 735.00 | 2022-06-04 | ||
| Chemenu | CM528386-1g |
4'-Methyl-3-thiomorpholinomethyl benzophenone |
898762-76-0 | 95% | 1g |
$*** | 2023-05-29 | |
| abcr | AB364968-1 g |
4'-Methyl-3-thiomorpholinomethyl benzophenone, 97%; . |
898762-76-0 | 97% | 1 g |
€932.90 | 2023-07-19 | |
| Fluorochem | 204943-1g |
4'-methyl-3-thiomorpholinomethyl benzophenone |
898762-76-0 | 97% | 1g |
£540.00 | 2022-03-01 | |
| Fluorochem | 204943-2g |
4'-methyl-3-thiomorpholinomethyl benzophenone |
898762-76-0 | 97% | 2g |
£1013.00 | 2022-03-01 | |
| Fluorochem | 204943-5g |
4'-methyl-3-thiomorpholinomethyl benzophenone |
898762-76-0 | 97% | 5g |
£2025.00 | 2022-03-01 | |
| abcr | AB364968-2 g |
4'-Methyl-3-thiomorpholinomethyl benzophenone, 97%; . |
898762-76-0 | 97% | 2 g |
€1,677.00 | 2023-07-19 | |
| abcr | AB364968-1g |
4'-Methyl-3-thiomorpholinomethyl benzophenone, 97%; . |
898762-76-0 | 97% | 1g |
€932.10 | 2025-04-15 | |
| abcr | AB364968-2g |
4'-Methyl-3-thiomorpholinomethyl benzophenone, 97%; . |
898762-76-0 | 97% | 2g |
€1674.30 | 2025-04-15 |
4'-Methyl-3-thiomorpholinomethyl benzophenone Suppliers
4'-Methyl-3-thiomorpholinomethyl benzophenone Related Literature
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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4. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
Additional information on 4'-Methyl-3-thiomorpholinomethyl benzophenone
Comprehensive Overview of 4'-Methyl-3-thiomorpholinomethyl benzophenone (CAS No. 898762-76-0): Properties, Applications, and Industry Insights
4'-Methyl-3-thiomorpholinomethyl benzophenone (CAS No. 898762-76-0) is a specialized organic compound gaining attention in pharmaceutical and material science research. This thiomorpholine-derived benzophenone analog exhibits unique structural features, combining a methyl-substituted aromatic ring with a thiomorpholine moiety, making it valuable for diverse applications. The compound's molecular formula C19H21NOS and precise molecular weight (311.44 g/mol) contribute to its specific reactivity profile.
Recent studies highlight the compound's potential as a photoinitiator in UV-curable coatings, aligning with the growing demand for sustainable materials in packaging industries. Its electron-donating thiomorpholine group enhances light absorption efficiency, addressing current market needs for energy-efficient polymerization processes. Researchers are particularly interested in its structure-activity relationship when modified for drug discovery applications, especially in developing kinase inhibitors.
The synthesis of 4'-Methyl-3-thiomorpholinomethyl benzophenone typically involves Friedel-Crafts acylation followed by amine conjugation, with yields optimized through modern flow chemistry techniques. Analytical characterization using HPLC-MS and NMR spectroscopy confirms its high purity (>98%), meeting stringent requirements for pharmaceutical intermediates. Stability studies under various pH conditions demonstrate its robustness in formulation development.
In material science, this compound's photophysical properties make it suitable for advanced optoelectronics, particularly in organic light-emitting diodes (OLEDs). Its extended π-conjugation system shows promising charge transport characteristics, relevant to next-generation flexible displays. The methyl-thiomorpholine combination provides optimal solubility parameters for solution-processed device fabrication.
Environmental considerations regarding 4'-Methyl-3-thiomorpholinomethyl benzophenone include its biodegradation pathways and ecotoxicological profile, which are currently under investigation. Preliminary data suggest moderate persistence in aquatic systems, prompting development of greener alternatives with similar performance. Regulatory compliance with REACH and other chemical inventories remains an active area of documentation.
The commercial availability of CAS 898762-76-0 through specialty chemical suppliers has increased significantly, with pricing influenced by scale-up challenges in heterocyclic synthesis. Current market trends indicate growing procurement for high-value research applications, particularly in medicinal chemistry libraries. Storage recommendations emphasize protection from photo-degradation and moisture to maintain stability.
Future research directions focus on structural analogs of this compound for targeted drug delivery systems. Computational modeling predicts enhanced bioavailability through strategic molecular modifications, potentially expanding its utility in precision medicine. Parallel investigations explore its catalytic applications in asymmetric synthesis, leveraging its chiral centers for stereoselective transformations.
Quality control protocols for 4'-Methyl-3-thiomorpholinomethyl benzophenone employ advanced chromatographic methods to detect trace impurities. The compound's spectral fingerprint (characteristic IR absorptions at 1650 cm-1 and 1250 cm-1) serves as a key identification marker. Thermal analysis reveals a melting point range of 142-145°C, with decomposition observed above 280°C under inert atmosphere.
Industrial adoption faces challenges in process intensification and waste minimization, driving innovation in continuous manufacturing approaches. The compound's structure-property relationships continue to inspire development of novel functional materials with tailored optoelectronic characteristics. Patent analysis shows increasing intellectual property activity around thiomorpholine derivatives in multiple technology sectors.
Academic interest in CAS 898762-76-0 has generated numerous publications exploring its supramolecular interactions and crystal engineering potential. The methyl group's steric effects and thiomorpholine's conformational flexibility create unique opportunities for molecular recognition systems. These fundamental studies support rational design of advanced materials with programmable properties.
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